
4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate): is a chemical compound that belongs to the class of naphthalene derivatives. This compound is characterized by the presence of two bromine atoms and two trifluoromethanesulfonate groups attached to a naphthalene ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of organic synthesis and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: One common method involves the use of bromine and trifluoromethanesulfonic anhydride under controlled conditions to achieve the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the careful handling of reagents and optimization of reaction conditions to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles in the presence of suitable catalysts.
Cross-Coupling Reactions: It can participate in Suzuki-Miyaura and Stille coupling reactions to form new carbon-carbon bonds.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate.
Stille Coupling: Palladium catalysts and organotin reagents.
Major Products Formed: The major products formed from these reactions are typically arylated derivatives of the original compound, which can be further utilized in the synthesis of more complex molecules.
Wissenschaftliche Forschungsanwendungen
Chemistry: In organic synthesis, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is used as a building block for the construction of more complex organic molecules. It is particularly useful in the synthesis of polycyclic aromatic compounds and heterocycles .
Biology and Medicine: While specific applications in biology and medicine are less common, the compound’s derivatives may be explored for potential biological activities and as intermediates in the synthesis of pharmaceuticals.
Industry: In the materials science industry, this compound is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
- 3,6-Bis(trimethylsilyl)naphthalene-2,7-diyl bis(trifluoromethanesulfonate)
- 2,5-Bis(trimethylsilyl)-1,4-phenylene bis(trifluoromethanesulfonate)
- 4-Methyl-2-(trimethylsilyl)phenyl trifluoromethanesulfonate
Comparison: Compared to these similar compounds, 4,8-Dibromonaphthalene-1,5-diyl bis(trifluoromethanesulfonate) is unique due to the presence of bromine atoms, which provide additional reactivity and versatility in chemical synthesis. The trifluoromethanesulfonate groups also enhance its utility in various coupling reactions, making it a valuable intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C12H4Br2F6O6S2 |
|---|---|
Molekulargewicht |
582.1 g/mol |
IUPAC-Name |
[4,8-dibromo-5-(trifluoromethylsulfonyloxy)naphthalen-1-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C12H4Br2F6O6S2/c13-5-1-3-7(25-27(21,22)11(15,16)17)10-6(14)2-4-8(9(5)10)26-28(23,24)12(18,19)20/h1-4H |
InChI-Schlüssel |
WHSXGZVVNYGFJD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C2C(=CC=C(C2=C1OS(=O)(=O)C(F)(F)F)Br)OS(=O)(=O)C(F)(F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


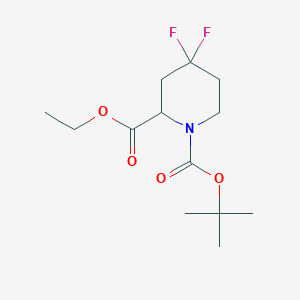
![4-Chloro-3-iodo-1-(phenylsulfonyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13660283.png)
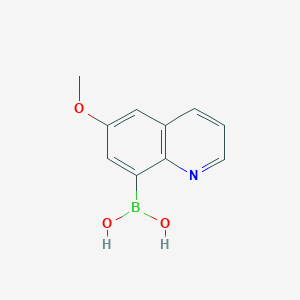

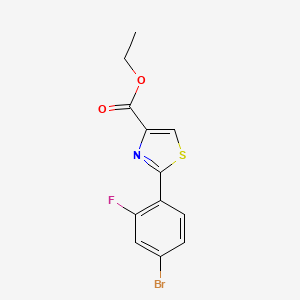
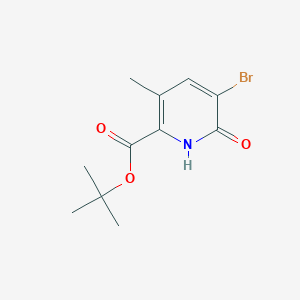



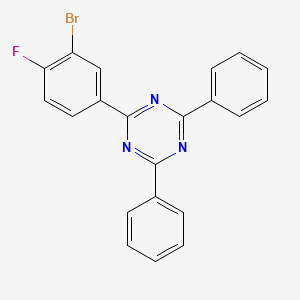
![(3AR,8aS)-2-(4,6-diphenylpyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole](/img/structure/B13660340.png)
![3-Chloro-6-phenylimidazo[1,2-a]pyridine](/img/structure/B13660342.png)
![5-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13660348.png)
